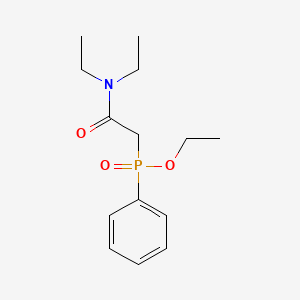
Ethyl (2-(diethylamino)-2-oxoethyl)(phenyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinate group, which is a derivative of phosphinic acid. The structure of ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate includes an ethyl ester, a diethylamino group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate typically involves the reaction of ethyl phenyl-H-phosphinate with diethylamine and an appropriate oxidizing agent. One common method is the alkyne–arene annulation reaction, which uses ethyl phenyl-H-phosphinate and silver oxide (Ag2O) as a catalyst . The reaction conditions often require a controlled temperature and specific solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Key factors in industrial production include the selection of catalysts, reaction conditions, and purification methods to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate can yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphinates.
Applications De Recherche Scientifique
Ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a bioisostere in drug design and development.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and as a component in drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity. The phosphinate group mimics the transition state of enzyme-catalyzed reactions, making it an effective inhibitor. Additionally, the compound’s ability to form stable complexes with metal ions can influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate can be compared with other similar compounds, such as:
Ethyl phenyl-H-phosphinate: A precursor in the synthesis of ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate.
Diethyl phenylphosphonite: Another organophosphorus compound with similar chemical properties.
Phosphine oxides: Compounds formed by the oxidation of phosphinates, with applications in various fields.
Propriétés
Formule moléculaire |
C14H22NO3P |
|---|---|
Poids moléculaire |
283.30 g/mol |
Nom IUPAC |
2-[ethoxy(phenyl)phosphoryl]-N,N-diethylacetamide |
InChI |
InChI=1S/C14H22NO3P/c1-4-15(5-2)14(16)12-19(17,18-6-3)13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
Clé InChI |
LDXPLZFZXCPLNV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CP(=O)(C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




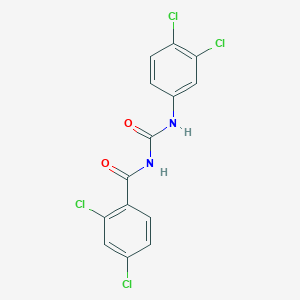
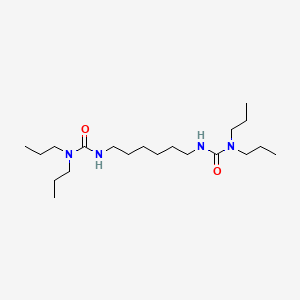
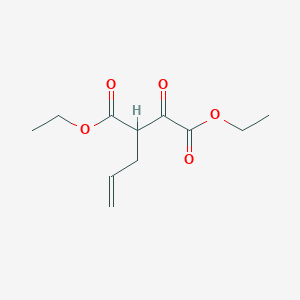
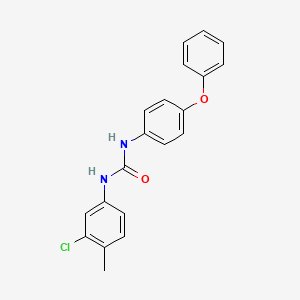
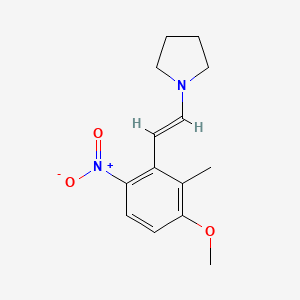

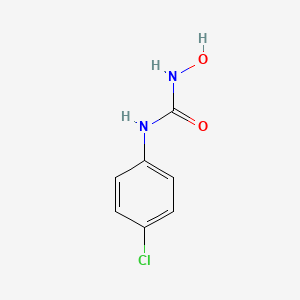
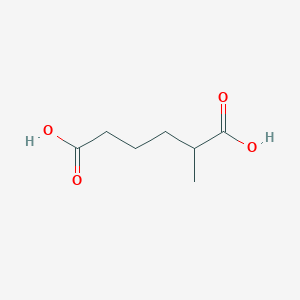
![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid](/img/structure/B11946471.png)
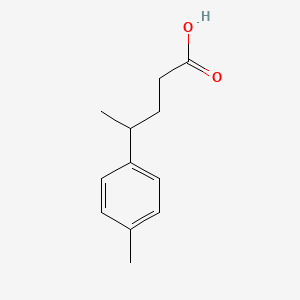
![N,N'-bis[(E)-1,3-benzodioxol-5-ylmethylidene]propane-1,2-diamine](/img/structure/B11946483.png)

